molecular formula C15H13NO4 B3820088 [4-(benzoylamino)phenoxy]acetic acid

[4-(benzoylamino)phenoxy]acetic acid

Cat. No.: B3820088
M. Wt: 271.27 g/mol
InChI Key: NFCQPDFGZBYNKQ-UHFFFAOYSA-N
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Description

[4-(Benzoylamino)phenoxy]acetic acid is a phenylacetic acid derivative characterized by a benzoylamino group (-NH-C(=O)-C₆H₅) attached to the para position of a phenoxyacetic acid backbone. This structural configuration confers unique physicochemical properties, such as enhanced solubility in polar solvents and the ability to engage in hydrogen bonding via its amide and carboxylic acid groups.

Properties

IUPAC Name

2-(4-benzamidophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)10-20-13-8-6-12(7-9-13)16-15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCQPDFGZBYNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(benzoylamino)phenoxy]acetic acid typically involves the reaction of 4-aminophenol with benzoyl chloride to form 4-(benzoylamino)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Benzoylamino)phenoxy]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxyacetic acids.

Scientific Research Applications

Chemistry: In chemistry, [4-(benzoylamino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(benzoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of specific enzymes, resulting in the desired biological effect.

Comparison with Similar Compounds

Table 1: Key Structural Features of this compound and Analogous Compounds

Compound Name Molecular Formula Functional Groups Key Differences
This compound C₁₅H₁₃NO₄ Benzoylamino, phenoxy, acetic acid Reference compound
2-[4-(4-Bromobenzamido)phenyl]acetic acid C₁₅H₁₁BrNO₃ 4-Bromobenzamido, acetic acid Bromine substitution enhances electrophilicity and bioactivity
(4-Acetamidophenoxy)acetic acid C₁₀H₁₁NO₄ Acetamido, phenoxy, acetic acid Methyl group instead of benzoyl; reduced aromatic bulk
4-[(Aminocarbonyl)amino]benzoic acid C₈H₈N₂O₃ Ureido (aminocarbonyl), benzoic acid Benzoic acid instead of phenoxyacetic acid; lacks ether linkage
Phenylacetic acid C₈H₈O₂ Phenyl, acetic acid No amide or ether groups; simpler structure

Reactivity and Solubility

  • Electrophilic Reactivity: The benzoylamino group in this compound introduces electron-withdrawing effects, making the compound more reactive toward nucleophiles compared to simpler analogs like phenylacetic acid . Brominated analogs (e.g., 2-[4-(4-Bromobenzamido)phenyl]acetic acid) exhibit even greater electrophilicity due to the inductive effect of bromine .
  • Solubility: The phenoxy and acetic acid groups enhance water solubility relative to purely aromatic analogs (e.g., 4-acetamidobenzoic acid ). However, the benzoyl group slightly reduces solubility in aqueous media compared to acetamido derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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